molecular formula C12H14O5 B13407352 1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester

Cat. No.: B13407352
M. Wt: 238.24 g/mol
InChI Key: LTLINVWNJJAVGH-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its unique structural properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester typically involves the esterification of phthalic anhydride with 2-hydroxy-2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where phthalic anhydride and 2-hydroxy-2-methylpropanol are continuously fed into the system. The reaction is catalyzed by an acid, and the water formed is removed by distillation. The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 2-hydroxy-2-methylpropanol in the presence of a strong acid or base.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid derivatives.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Phthalic acid and 2-hydroxy-2-methylpropanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalate esters.

Scientific Research Applications

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

    Industry: Employed in the manufacture of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to alterations in hormone signaling pathways and affect various physiological processes. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid Diesters: Such as diethyl phthalate, dibutyl phthalate, and diisobutyl phthalate.

    Isophthalic Acid Esters: Such as isophthalic acid diethyl ester.

    Terephthalic Acid Esters: Such as terephthalic acid dimethyl ester.

Uniqueness

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to act as a plasticizer and its potential biological effects make it a compound of interest in various fields of research and industry.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-(2-hydroxy-2-methylpropoxy)carbonylbenzoic acid

InChI

InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)

InChI Key

LTLINVWNJJAVGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

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